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Compound of Interest

Compound Name: D-Arabinose-13C-1

Cat. No.: B583495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Arabinose-¹³C-1, a stable isotope-labeled sugar

crucial for metabolic research. It covers supplier and purchasing information, detailed

experimental protocols for its application in metabolic flux analysis (MFA), and a review of

relevant metabolic pathways.

Supplier and Purchasing Information
D-Arabinose-¹³C-1 is available from several reputable suppliers specializing in stable isotope-

labeled compounds. The table below summarizes key purchasing information to facilitate

procurement for research purposes.
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Supplier
Catalog
Number

Isotopic Purity
Chemical
Purity

Unit Size(s)

Cambridge

Isotope

Laboratories, Inc.

(CIL)

CLM-715-1 99% ≥98%

25 mg, 50 mg,

100 mg, 250 mg,

500 mg, 1 g

Sigma-Aldrich

(Merck)
486733 99 atom % ¹³C Not specified 25 mg, 100 mg

Santa Cruz

Biotechnology,

Inc.

sc-221603 Not specified Not specified 25 mg, 100 mg

Eurisotop CLM-715 99% ≥98%
250 mg, 500 mg,

1 g

Omicron

Biochemicals,

Inc.

ARA-002 99% ≥98%
10 mg, 25 mg,

50 mg

Note: Pricing and availability are subject to change. Please consult the respective supplier's

website for the most current information.

Applications in Metabolic Research
D-Arabinose-¹³C-1 is primarily utilized as a tracer in metabolic flux analysis (MFA) to elucidate

the pathways of pentose sugar metabolism. By introducing a ¹³C-labeled substrate into a

biological system, researchers can track the incorporation of the heavy isotope into various

metabolites. This enables the quantification of metabolic fluxes and the identification of active,

inactive, or altered metabolic pathways, which is particularly valuable in cancer research,

microbiology, and drug development. The principal analytical techniques for detecting ¹³C-

labeled metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas

Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols
Cell Culture and Labeling with D-Arabinose-¹³C-1
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This protocol provides a general framework for labeling mammalian cells. Optimization will be

required for specific cell lines and experimental conditions.

Materials:

D-Arabinose-¹³C-1

Appropriate cell culture medium lacking D-arabinose

Mammalian cell line of interest

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Phosphate-buffered saline (PBS)

Extraction solvent (e.g., 80% methanol, -80°C)

Procedure:

Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth

during the labeling period.

Medium Preparation: Prepare the labeling medium by dissolving D-Arabinose-¹³C-1 in the

arabinose-free culture medium to the desired final concentration (typically in the range of

physiological concentrations or as determined by preliminary experiments).

Labeling: Once cells have reached the desired confluency, replace the standard culture

medium with the prepared labeling medium.

Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for a

predetermined duration. The labeling time should be sufficient to achieve a steady-state

labeling of the metabolites of interest, which can be determined through a time-course

experiment.

Metabolite Extraction:

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
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Add a pre-chilled extraction solvent to the cells.

Incubate at -80°C for 15 minutes to quench metabolism and lyse the cells.

Scrape the cells and collect the cell lysate.

Centrifuge the lysate at high speed to pellet cell debris.

Collect the supernatant containing the extracted metabolites for subsequent analysis.

Analysis of ¹³C-Labeled Metabolites by NMR
Spectroscopy
NMR spectroscopy allows for the non-destructive analysis of the positional enrichment of ¹³C in

metabolites.

Sample Preparation:

Lyophilize the metabolite extract to dryness.

Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) suitable for NMR analysis.

Transfer the sample to an NMR tube.

NMR Data Acquisition (General Parameters):

Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).

Nucleus: ¹³C

Experiment: 1D ¹³C NMR with proton decoupling. 2D experiments like ¹H-¹³C HSQC can also

be employed for more detailed structural information.

Acquisition Parameters: Adjust parameters such as pulse width, acquisition time, and

relaxation delay to ensure quantitative measurements. A sufficient number of scans should

be acquired to achieve an adequate signal-to-noise ratio.

Data Analysis:
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Process the NMR spectra using appropriate software (e.g., TopSpin, Mnova).

Assign the peaks corresponding to the different carbon positions of the metabolites of

interest.

Calculate the ¹³C enrichment at specific carbon positions by comparing the peak intensities

of the labeled and unlabeled signals.

Analysis of ¹³C-Labeled Metabolites by GC-MS
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable

compounds. Sugars like arabinose require derivatization to increase their volatility.

Derivatization (Example using Silylation):

Dry the metabolite extract completely under a stream of nitrogen.

Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to

protect the carbonyl group.

Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and

incubate at an elevated temperature to convert hydroxyl groups to trimethylsilyl (TMS)

ethers.

GC-MS Analysis:

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

Injection: Inject the derivatized sample into the GC.

Oven Program: Develop a temperature gradient to separate the derivatized metabolites.

Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode

or selected ion monitoring (SIM) mode for targeted analysis.

Data Analysis:
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Identify the peaks corresponding to the derivatized metabolites based on their retention

times and mass spectra.

Analyze the mass isotopomer distribution of the fragments to determine the extent and

position of ¹³C labeling.

Metabolic Pathways Involving D-Arabinose
The metabolism of D-arabinose can differ between prokaryotes and eukaryotes. Understanding

these pathways is essential for interpreting the results of ¹³C labeling studies.

D-Arabinose Metabolism in E. coli
In Escherichia coli, the catabolism of D-arabinose is linked to the L-fucose pathway.[1] The

pathway involves the following key steps:

Isomerization: D-arabinose is isomerized to D-ribulose.

Phosphorylation: D-ribulose is phosphorylated to D-ribulose-1-phosphate.

Aldol Cleavage: D-ribulose-1-phosphate is cleaved by an aldolase into dihydroxyacetone

phosphate (DHAP) and glycolaldehyde. DHAP enters glycolysis, while glycolaldehyde can

be further metabolized.
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D-Arabinose catabolism in E. coli.

Proposed D-Arabinose Biosynthesis in Eukaryotes
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In eukaryotes, a proposed pathway for the biosynthesis of D-arabinose from D-glucose

involves the pentose phosphate pathway (PPP).[2][3] This pathway is crucial for the synthesis

of nucleotide sugars and other essential biomolecules.
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Proposed D-Arabinose biosynthesis in eukaryotes.
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The following diagram illustrates a typical workflow for a ¹³C-MFA experiment using D-

Arabinose-¹³C-1.
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Workflow for ¹³C Metabolic Flux Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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